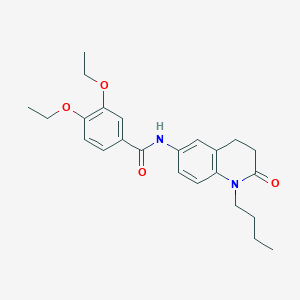
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalysis and Synthesis
- Directed C-H Olefination : Research by Rakshit et al. demonstrates a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, where the N-O bond acts as an internal oxidant. This process is mild, practical, and yields valuable tetrahydroisoquinolinone products with high selectivity and efficiency (Rakshit et al., 2011).
Molecular Imaging
- Sigma-2 Receptor Probe : A study by Xu et al. involved radiolabeling benzamide analogues for evaluating sigma-2 receptor binding in vitro, offering a novel probe for studying these receptors (Xu et al., 2005).
Cellular Proliferation
- PET Imaging in Tumors : Dehdashti et al. conducted a study on the safety and efficacy of 18F-ISO-1 PET for imaging tumor proliferation, showing significant correlation between tumor uptake values and Ki-67, a marker for cellular proliferation (Dehdashti et al., 2013).
Anticonvulsant Activity
- Potential Anticonvulsant Compounds : Chan et al. identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity, providing new avenues for therapeutic research (Chan et al., 1998).
Medicinal Chemistry
- Synthesis of Quinazolinones : A practical and scalable synthesis route for YM758 monophosphate, an If channel inhibitor, was developed by Yoshida et al., demonstrating a significant improvement in the efficiency of synthesizing complex organic compounds (Yoshida et al., 2014).
Mechanism of Action
The mechanism of action for this compound is not specified in the sources I found.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-7-14-26-20-11-10-19(15-17(20)9-13-23(26)27)25-24(28)18-8-12-21(29-5-2)22(16-18)30-6-3/h8,10-12,15-16H,4-7,9,13-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKPOHKUURIIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
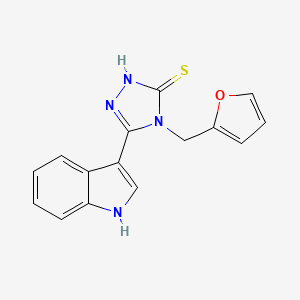
![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)
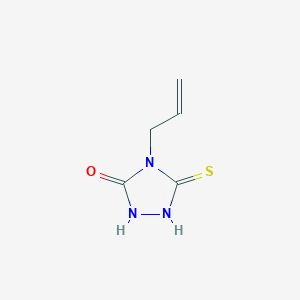
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
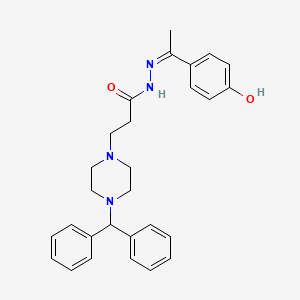

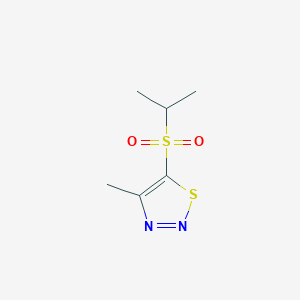

![7-Chloro-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2598864.png)


![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide](/img/structure/B2598874.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)
